Cytotoxicity Differentiation: 4-Methylphenyl (p-Tolyl) vs. Phenyl vs. 4-Nitrophenyl Substituents in Pyrazole Hybrid Aurones
In a focused library of pyrazole hybrid aurones evaluated for cytotoxicity against gastric adenocarcinoma (AGS CRL-1739) cells, compounds incorporating a 4-methylphenyl (p-tolyl) group at the 1-position of the linked pyrazole moiety demonstrated superior cytotoxic activity relative to analogs bearing unsubstituted phenyl or 4-nitrophenyl groups, with multiple derivatives achieving IC50 values of 25–28.3 µM that outperformed the standard chemotherapeutic agent Oxaliplatin (IC50 = 29.8 µM) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50, µM) against AGS CRL-1739 gastric cancer cells |
|---|---|
| Target Compound Data | Hybrid compounds containing 4-methylphenyl (p-tolyl) pyrazole moiety: IC50 values of 25 µM (compound 5e), 28.3 µM (compound 5f), 27 µM (compound 5i), and 25.1 µM (compound 6g) |
| Comparator Or Baseline | Oxaliplatin: IC50 = 29.8 µM; Leucovorin: IC50 = 30.8 µM; analogs with phenyl group at same position: lower cytotoxic activity (exact IC50 not specified but ranked inferior in SAR analysis); analogs with 4-nitrophenyl group: lower cytotoxic activity |
| Quantified Difference | p-Tolyl-containing hybrids exhibited IC50 values 1.1–1.2-fold lower (more potent) than Oxaliplatin (absolute difference 1.5–4.8 µM); SAR trend established superior potency of 4-methylphenyl over phenyl and 4-nitrophenyl substituents |
| Conditions | In vitro MTT cell viability assay; AGS CRL-1739 human gastric adenocarcinoma cell line |
Why This Matters
Procurement of the p-tolyl building block is scientifically justified for SAR exploration where 4-methylphenyl substitution is hypothesized to enhance cytotoxic activity relative to unsubstituted phenyl or electron-withdrawing 4-nitro analogs.
- [1] Synthesis, cytotoxic evaluation and structure activity relationship of pyrazole hybrid aurones on gastric cancer (AGS) cell lines. DOAJ, 2022. View Source
